molecular formula C8H7BrO4 B1524911 3-(2-Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one CAS No. 23754-53-2

3-(2-Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one

Cat. No.: B1524911
CAS No.: 23754-53-2
M. Wt: 247.04 g/mol
InChI Key: HRRBHKOPCDYTJT-UHFFFAOYSA-N
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Description

“3-(2-Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one” is a chemical compound that has been used as a key starting material for the synthesis of various heterocyclic compounds . It belongs to the family of benzopyrones and is a significant source of inspiration for new anticancer agents . The α-bromocarbonyl moiety present in this compound shows high reactivity towards nucleophilic displacement reactions .


Synthesis Analysis

The synthesis of this compound involves various reactions with different reagents. For instance, it has been used to synthesize pyran, pyridine, thiophene, thiazole, and pyrazole derivatives . In one study, it was synthesized by the condensation of 5-substituted-1,3,4-oxadiazolyl-2-thione with 3-(2-bromoacetyl)-2H-chromen-2-one under reflux in ethanol in the presence of sodium ethoxide .


Molecular Structure Analysis

The molecular structure of “this compound” is complex and variable due to various types of substitutions in its basic structure, which could influence its biological activity . Further analysis of its molecular structure can be done using spectroscopic techniques like FT-IR, FT-Raman, UV–vis, and 1H NMR .


Chemical Reactions Analysis

This compound is known for its versatility in chemical reactions. It serves as a building block in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds . It has been used as a starting point towards a wide scale of five and six-membered heterocyclic systems such as thiophenes, imidazoles, pyrazoles, thiazoles, triazoles, pyrans, pyridines, thiadiazins as well as fused heterocyclic systems .

Scientific Research Applications

Synthesis and Reactivity

3-(2-Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one has been synthesized by bromination of dehydroacetic acid in glacial acetic acid, leading to novel heterocyclic products. These compounds have been synthesized using reactions with thioamides, thiourea, diphenylthiocarbazone, aliphatic amines, benzaldehydes, and acetophenones. This process has facilitated the production of various structurally distinct compounds, confirming their structures through elemental analysis, IR, NMR, and mass spectra (Hikem-Oukacha et al., 2011).

Multicomponent Reaction Synthesis

A one-pot synthesis approach involving this compound has been developed for the efficient production of 1,3,4-thiadiazine-5-yl-pyran-2-one derivatives. This method is notable for its short reaction time, high yields, simple workup, and non-chromatographic purification methods, making it a streamlined and efficient approach to compound synthesis (Penta & Vedula, 2011).

Electrocatalytic Cascade Reactions

Electrocatalytic cascade reactions involving salicylaldehydes and 4-hydroxy-6-methyl-2H-pyran-2-one have been explored. This method results in the rapid and efficient formation of substituted 3-acetoacetylcoumarins and 3,3′-(arylmethylene)bis(4-hydroxy-6-methyl-2H-pyran-2-ones), demonstrating a "green" route to functionalized compounds with potential biomedical applications (Elinson et al., 2018).

Synthesis of Heterocyclic Compounds

This compound has played a key role in the synthesis of various heterocyclic compounds. These include derivatives of pyran, pyridine, thiophene, thiazole, and pyrazole, through its reaction with different reagents. Many of these compounds have demonstrated significant in vitro anticancer activity against various human cancer cell lines, highlighting their potential in medical research (Mohareb & MegallyAbdo, 2015).

Antimicrobial Activity

Research has been conducted on the antimicrobial properties of 2H-pyran-3(6H)-one derivatives and related compounds, where this compound serves as a precursor. These studies have highlighted the significant activity of these derivatives against gram-positive bacteria, with specific compounds showing promising minimum inhibitory concentrations (Georgiadis et al., 1992).

Safety and Hazards

While specific safety data for “3-(2-Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one” is not available, bromoacetyl compounds in general are considered hazardous. They can cause severe skin burns and eye damage, and may cause respiratory irritation . Therefore, it’s crucial to handle these compounds with care, using personal protective equipment and ensuring adequate ventilation .

Future Directions

The future directions for “3-(2-Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one” could involve further exploration of its potential in drug discovery, given its biological activities and its role as a key starting material in the synthesis of various bioactive heterocyclic compounds . Additionally, its potential in the development of new anticancer agents could be explored further .

Properties

IUPAC Name

3-(2-bromoacetyl)-4-hydroxy-6-methylpyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO4/c1-4-2-5(10)7(6(11)3-9)8(12)13-4/h2,10H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRRBHKOPCDYTJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)O1)C(=O)CBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10716362
Record name 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23754-53-2
Record name 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 3-(2-Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one useful in organic synthesis?

A: this compound serves as a valuable scaffold for constructing diverse heterocyclic compounds. Its structure allows for various chemical transformations, particularly reactions with nucleophilic reagents. Specifically, the bromoacetyl group is susceptible to nucleophilic substitution, enabling the formation of carbon-carbon and carbon-heteroatom bonds. [, , , ]

Q2: Can you provide examples of heterocyclic compounds synthesized using this compound?

A2: Researchers have successfully employed this compound to synthesize various heterocyclic systems, including:

  • Thiazole derivatives: These are prepared by reacting this compound with thiosemicarbazide and various carbonyl compounds. []
  • 1,3,4-Thiadiazine-5-yl-pyran-2-one derivatives: These compounds are synthesized through a multicomponent reaction involving this compound, thiocarbohydrazide, and various carbonyl compounds. []
  • 2,3-Dihydro-2-(6-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)phthalazine-1,4-diones: This complex structure is assembled through a one-pot multicomponent reaction involving this compound, 4-amino-5-hydrazino-4H-[1,2,4]triazole-3-thiol, and phthalic anhydrides. []

Q3: What are the advantages of the synthetic procedures utilizing this compound?

A3: The synthetic strategies employed with this compound offer several benefits, including:

  • One-pot synthesis: Many reactions proceed efficiently in a single reaction vessel, simplifying the procedure and minimizing purification steps. [, , ]
  • High yields: The reactions generally provide the desired products in good to excellent yields. [, ]
  • Simple workup: The isolation and purification of the final products are typically straightforward. [, ]

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